Stroke Prevention Efficacy vs. Warfarin: 35% Relative Risk Reduction with Dabigatran 150mg BID
In the pivotal RE-LY trial (n=18,113), dabigatran etexilate (Rendix) at 150 mg BID demonstrated a significant 35% relative risk reduction in the primary composite endpoint of stroke or systemic embolism compared to dose-adjusted warfarin (1.11% vs. 1.71% per year; HR 0.65, 95% CI 0.52-0.81, p=0.0001) [1]. The 110 mg BID dose was non-inferior to warfarin (1.54% vs. 1.71% per year; HR 0.89, 95% CI 0.73-1.09, p=0.27) [1].
| Evidence Dimension | Annualized Rate of Stroke/Systemic Embolism |
|---|---|
| Target Compound Data | 1.11% per year (150mg BID); 1.54% per year (110mg BID) |
| Comparator Or Baseline | Warfarin: 1.71% per year |
| Quantified Difference | 35% relative risk reduction (HR 0.65) for 150mg BID; non-inferiority for 110mg BID |
| Conditions | Randomized, Phase III trial (RE-LY); patients with non-valvular AF and ≥1 stroke risk factor; median follow-up 2 years |
Why This Matters
This head-to-head trial data establishes Rendix 150mg BID as superior to warfarin in preventing stroke, providing a quantifiable and evidence-based reason for selecting it over a traditional vitamin K antagonist.
- [1] Connolly SJ, Ezekowitz MD, Yusuf S, et al. Dabigatran versus Warfarin in Patients with Atrial Fibrillation. N Engl J Med. 2009;361(12):1139-1151. View Source
